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molecular formula C12H17N B1462173 N-(2,3-Dimethylbenzyl)cyclopropanamine CAS No. 625437-38-9

N-(2,3-Dimethylbenzyl)cyclopropanamine

Cat. No. B1462173
M. Wt: 175.27 g/mol
InChI Key: CRIMYHBFDHWKQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08129538B1

Procedure details

1B was synthesized from 2,3-dimethylbenzaldehyde (5.0 g, 37.3 mmol) using the procedure described for 1A. Yield: 6.0 g (92%) as light yellow oil. ESI-MS:m/z 176.3 (M+H)+, HPLC retention time: T=1.340 min (FAST-2).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:9]([CH3:10])=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=O.ClC1C(Cl)=CC=CC=1C[NH:15][CH:16]1[CH2:18][CH2:17]1>>[CH3:1][C:2]1[C:9]([CH3:10])=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4][NH:15][CH:16]1[CH2:18][CH2:17]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC1=C(C=O)C=CC=C1C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(CNC2CC2)C=CC=C1Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
T=1.340 min (FAST-2)
Duration
1.34 min

Outcomes

Product
Name
Type
product
Smiles
CC1=C(CNC2CC2)C=CC=C1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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